molecular formula C11H12N4O B14565484 5-{4-[(But-2-en-1-yl)oxy]phenyl}-2H-tetrazole CAS No. 61493-80-9

5-{4-[(But-2-en-1-yl)oxy]phenyl}-2H-tetrazole

Cat. No.: B14565484
CAS No.: 61493-80-9
M. Wt: 216.24 g/mol
InChI Key: SATFMVQUICNZNO-UHFFFAOYSA-N
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Description

5-{4-[(But-2-en-1-yl)oxy]phenyl}-2H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This specific compound features a but-2-en-1-yloxy group attached to a phenyl ring, which is further connected to a tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(But-2-en-1-yl)oxy]phenyl}-2H-tetrazole typically involves a [3+2] cycloaddition reaction between an aryl diazonium compound and trimethylsilyldiazomethane . This reaction is carried out under mild conditions, often in the presence of a catalyst such as copper(I) iodide. The reaction proceeds efficiently, yielding the desired tetrazole derivative with high purity.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs scalable methods such as continuous flow synthesis. This approach allows for precise control over reaction parameters, leading to consistent product quality and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-{4-[(But-2-en-1-yl)oxy]phenyl}-2H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-{4-[(But-2-en-1-yl)oxy]phenyl}-2H-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{4-[(But-2-en-1-yl)oxy]phenyl}-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse range of activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(But-2-en-1-yl)oxy]phenyl}-2H-tetrazole is unique due to the presence of the but-2-en-1-yloxy group, which imparts distinct chemical and physical properties.

Properties

CAS No.

61493-80-9

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

5-(4-but-2-enoxyphenyl)-2H-tetrazole

InChI

InChI=1S/C11H12N4O/c1-2-3-8-16-10-6-4-9(5-7-10)11-12-14-15-13-11/h2-7H,8H2,1H3,(H,12,13,14,15)

InChI Key

SATFMVQUICNZNO-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=CC=C(C=C1)C2=NNN=N2

Origin of Product

United States

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